molecular formula C23H34N2O4S B024213 11-(Dansylamino)undecanoic acid CAS No. 73025-02-2

11-(Dansylamino)undecanoic acid

Cat. No. B024213
CAS RN: 73025-02-2
M. Wt: 434.6 g/mol
InChI Key: CEPGVMDMVJGHFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DAUDA and related compounds involves various chemical reactions and techniques aimed at introducing the dansylamino group into the undecanoic acid structure. Studies have detailed the synthesis of similar compounds, highlighting the methodologies and conditions optimal for obtaining high yields and desired properties (Cui Jian-lan & Cao Duan-lin, 2006); (Yuan Shi-jun, 2007).

Molecular Structure Analysis

The molecular structure of DAUDA has been characterized through various analytical techniques, revealing its interaction with proteins and its suitability as a fluorescent probe. Its binding to serum albumin has been extensively studied, providing insights into its molecular interactions and binding sites (David C. Wilton, 1990); (Yu Wang et al., 2011).

Chemical Reactions and Properties

DAUDA undergoes specific chemical reactions based on its functional groups, which are crucial for its interactions with proteins and its role as a fluorescent probe. Its ability to bind with high affinity to albumin, but not to the primary long-chain fatty acid-binding sites, underlines its specificity and potential for probing certain protein sites (David C. Wilton, 1990).

Physical Properties Analysis

The physical properties of DAUDA, such as solubility, stability, and spectral characteristics, make it an excellent probe for investigating protein interactions. Its distinct fluorescence enhancement upon binding to specific sites on serum albumins highlights its application in biochemical and analytical studies (David C. Wilton, 1990).

Chemical Properties Analysis

The chemical properties of DAUDA, including its reactivity and binding affinity to various molecules, contribute to its utility in research. Its interaction with serum albumin and the displacement of myristates bound to human serum albumin underscore its potential as a tool for elucidating the binding properties of proteins (Yu Wang et al., 2011).

Scientific Research Applications

Insecticidal Activity

  • Scientific Field : Entomology
  • Application Summary : DAUDA has been tested as a potential insecticide against Anopheles gambiae mosquitoes . The compound was assessed for its ability to block potassium Kv2 channels, which are involved in neural signaling and other physiological processes .
  • Methods of Application : The insecticidal activity of DAUDA was assessed through topical application to adult mosquitoes, paralysis in a headless larval assay, and patch-clamp recordings of engineered HEK cells expressing Ag Kv2.1 channels .
  • Results : DAUDA demonstrated the ability to block eukaryotic Kv channels, but it did not kill adult mosquitoes .

Binding Site Probe

  • Scientific Field : Biochemistry
  • Application Summary : DAUDA is used as a hydrophobic binding site probe to identify and characterize the binding sites of medium chain fatty acids, their derivatives, and other hydrophobic compounds on molecules such as proteins .

Study of Human Serum Albumin Binding Sites

  • Scientific Field : Biochemistry
  • Application Summary : DAUDA has been used in studies investigating the binding of monoacylglycerides of long-chain fatty acids to human serum albumin (HSA) .
  • Methods of Application : The binding was investigated using changes in tryptophan fluorescence and the displacement of a variety of well-studied fluorescent ligands from HSA .
  • Results : It was proposed that monooleoylglycerol binds at the dansylsarcosine site (site II) of HSA .

Schistosoma mansoni Sm14 Fatty Acid-Binding Protein Affinity Determination

  • Scientific Field : Parasitology
  • Application Summary : DAUDA has been used to determine the relative affinity of natural fatty acids for polymorphs of the Schistosoma mansoni Sm14 fatty acid-binding protein .

Displacement of Myristates Bound in Human Serum Albumin

  • Scientific Field : Biochemistry
  • Application Summary : DAUDA has been used as a probe to determine the binding site for human serum albumin (HSA). It has been found that DAUDA selectively displaces two myristates bound in HSA .
  • Methods of Application : The structure of the HSA-Myristate-DAUDA ternary complex was reported, and the presence of two DAUDA molecules at fatty acid (FA) binding site 6 and 7 of HSA was identified .
  • Results : These two sites are weak FA binding sites. This result also shows that DAUDA is an appropriate probe for FA site 6 and 7 on HSA as previously studied, but not a good probe of FA binding site 1 that is likely bilirubin binding site on HSA .

Environment-Sensitive Fluorescent Fatty Acid Analogue

  • Scientific Field : Biochemistry
  • Application Summary : DAUDA is an environment-sensitive fluorescent fatty acid analogue. It alters its intensities and fluorescent emission spectra on entry into binding proteins .
  • Results : The specific results or outcomes of these studies are not provided in the source .

Safety And Hazards

While specific safety and hazard information for DAUDA is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar chemical substances .

properties

IUPAC Name

11-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O4S/c1-25(2)21-15-11-14-20-19(21)13-12-16-22(20)30(28,29)24-18-10-8-6-4-3-5-7-9-17-23(26)27/h11-16,24H,3-10,17-18H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPGVMDMVJGHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90223302
Record name 11-(Dansylamino)undecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(Dansylamino)undecanoic acid

CAS RN

73025-02-2
Record name 11-(Dansylamino)undecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073025022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-(Dansylamino)undecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-[5-(Dimethylamino)-1-naphthalenesulfonylamino]undecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
203
Citations
DC Wilton - Biochemical Journal, 1990 - portlandpress.com
1. The fluorescent fatty acid probe 11-(dansylamino)undecanoic acid (DAUDA) binds with high affinity to bovine and human serum albumin (BSA and HSA) at three sites. 2. The Kd of …
Number of citations: 65 portlandpress.com
A Laguerre, J Wielens, MW Parker… - … Section F: Structural …, 2011 - scripts.iucr.org
Fatty-acid binding proteins (FABPs) are abundantly expressed proteins that bind a range of lipophilic molecules. They have been implicated in the import and intracellular distribution of …
Number of citations: 8 scripts.iucr.org
AEA Thumser, AG Buckland, DC Wilton - Journal of lipid research, 1998 - ASBMB
The binding of monoacylglycerides of long-chain fatty acids to human serum albumin has been examined using monooleoylglycerol as the ligand. Binding was investigated using …
Number of citations: 57 www.jlr.org
TC Wilkinson, DC Wilton - Biochemical Journal, 1987 - portlandpress.com
1. The fluorescent fatty acid probe 11-(dansylamino)undecanoic acid binds to rat liver fatty acid-binding protein with a 1:1 stoichiometry. 2. The binding of the fluorescent probe is …
Number of citations: 67 portlandpress.com
M Sheridan, TCI Wilkinson, DC Wilton - Biochemical Journal, 1987 - portlandpress.com
The concentration of hepatic fatty acid-binding protein was determined in the livers of rats at various stages of development from foetus to young adult. Fatty acid-binding protein …
Number of citations: 29 portlandpress.com
E Schievano, D Quarzago, P Spadon… - Biopolymers …, 1994 - Wiley Online Library
… Fluorescence titration of apo chicken liver basic FABP with 11-dansylamino-undecanoic acid. The fatty acid/protein ratios are indicated. The protein concentration was 3.1 * lO-'M. …
Number of citations: 27 onlinelibrary.wiley.com
DC Wilton - Biochemical Journal, 1989 - portlandpress.com
1. A new, simple and high-yield procedure is described for the purification of hepatic fatty-acid-binding protein from rat liver using naphthylaminodecyl-agarose as an affinity column. 2. …
Number of citations: 46 portlandpress.com
Y Wang, Z Luo, X Shi, H Wang, L Nie… - Protein …, 2011 - Wiley Online Library
11‐(Dansylamino) undecanoic acid (DAUDA) is a dansyl‐type fluorophore and has widely used as a probe to determine the binding site for human serum albumin (HSA). Here, we …
Number of citations: 17 onlinelibrary.wiley.com
TCI Wilkinson, DC Wilton - Biochemical Journal, 1987 - portlandpress.com
The concentration of fatty acid-binding protein in rat liver was examined by SDS/polyacrylamide-gel electrophoresis, by Western blotting and by quantifying the fluorescence …
Number of citations: 18 portlandpress.com
AE Thumser, JE Voysey, DC Wilton - Biochemical journal, 1994 - portlandpress.com
The binding of lysophospholipids to rat liver fatty acid-binding protein (FABP) and to BSA and human serum albumin was investigated by using competitive displacement fluorescence …
Number of citations: 170 portlandpress.com

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